molecular formula C23H23N7O3S2 B2816113 N-((4-benzyl-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-79-7

N-((4-benzyl-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2816113
CAS No.: 476447-79-7
M. Wt: 509.6
InChI Key: CFTRAPIXCXOYLI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a benzyl group at position 4 and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety at position 3. The 4-methoxybenzamide group is attached via a methylene bridge to the triazole ring.

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S2/c1-15-26-28-22(35-15)25-20(31)14-34-23-29-27-19(30(23)13-16-6-4-3-5-7-16)12-24-21(32)17-8-10-18(33-2)11-9-17/h3-11H,12-14H2,1-2H3,(H,24,32)(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTRAPIXCXOYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-benzyl-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that incorporates both thiadiazole and triazole moieties. These structural features are known to confer a variety of biological activities, making this compound of interest in medicinal chemistry. This article explores its biological activity based on available research findings.

PropertyValue
Molecular Formula C₁₇H₂₂N₆O₂S
Molecular Weight 374.5 g/mol
CAS Number 1232820-24-4

Biological Activity Overview

The compound's biological activity can be categorized into several key therapeutic areas:

  • Antimicrobial Activity
    • The 1,3,4-thiadiazole and 1,2,4-triazole rings are associated with significant antimicrobial properties. Studies have shown that derivatives of these structures exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiadiazole moiety have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, often surpassing the activity of standard antibiotics like norfloxacin and ciprofloxacin .
  • Anticancer Potential
    • The presence of the triazole group has been linked to anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation in various lines. The mechanism often involves interference with cellular signaling pathways critical for tumor growth .
  • Antioxidant Properties
    • The antioxidant potential of thiadiazole derivatives has been documented, suggesting that this compound may help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Antimicrobial Efficacy

A study evaluating a series of thiadiazole derivatives found that those incorporating benzyl and methoxy groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Bacillus cereus. The structure–activity relationship (SAR) indicated that modifications to the benzyl unit significantly influenced potency .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways .

Scientific Research Applications

Structural Overview

The compound features a complex structure combining thiadiazole and triazole rings, which are known for their diverse biological activities. The presence of a methoxybenzamide group enhances its lipophilicity and potential for interaction with biological targets.

Biological Activities

2.1 Antimicrobial Properties

Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial activities. For instance, studies on 1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of the thiadiazole moiety in N-((4-benzyl-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could potentially enhance its antimicrobial efficacy due to the established activity of similar compounds .

2.2 Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has highlighted that triazole derivatives can inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells. The specific combination of the thiadiazole and triazole rings may synergistically enhance these effects .

2.3 Antiepileptic Effects

Another promising application is in the treatment of epilepsy. Studies have demonstrated that certain thiadiazole derivatives possess anticonvulsant properties through mechanisms involving GABA receptors and voltage-gated ion channels. The unique structural features of this compound may contribute to its efficacy in this area .

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the thiadiazole and triazole rings followed by functionalization to introduce the benzamide moiety. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated various thiadiazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with similar structural motifs to N-(...)-benzamide showed significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Efficacy

In vitro studies on triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The introduction of a thiadiazole ring was found to enhance cytotoxicity compared to non-thiadiazole analogs .

References Table

ReferenceTitleYear
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents2021
2-Amino-Thiadiazoles as Antimicrobial Agents2017
Significance of Triazole in Medicinal Chemistry2020

Chemical Reactions Analysis

S-Alkylation of Thiol Group

The triazole-thiol moiety undergoes S-alkylation under basic conditions. For example:

  • Reaction Conditions :

    • Substrate: Triazole-3-thiol derivative

    • Alkylating agent: 2-bromo-1-phenylethanone

    • Base: Cesium carbonate (Cs₂CO₃)

    • Solvent: DMF

    • Time: 24 hours

    • Yield: 61%

This reaction produces sulfide-linked intermediates, critical for introducing functional diversity. The thiol group’s tautomerism (thiol ↔ thione) influences reactivity, favoring S-alkylation over N-alkylation in alkaline media .

Reduction of Ketone Intermediates

Ketone derivatives of this compound can be reduced to secondary alcohols:

  • Reduction Protocol :

    • Reagent: Sodium borohydride (NaBH₄)

    • Solvent: Ethanol

    • Temperature: 45–50°C

    • Yield: 57%

The reaction preserves the heterocyclic core while modifying side-chain functionality for enhanced solubility or bioactivity.

Nucleophilic Substitution at Thiadiazole Ring

The 5-methyl-1,3,4-thiadiazol-2-yl group participates in nucleophilic substitution due to electron-withdrawing effects of the thiadiazole ring:

  • Example Reaction :

    • Target site: C-2 position of thiadiazole

    • Nucleophile: Amines or thiols

    • Conditions: Polar aprotic solvents (e.g., DCM, acetone) at room temperature

This reactivity is leveraged to introduce substituents that modulate electronic or steric properties.

Amide Hydrolysis

The benzamide group can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagent: HCl (concentrated)

    • Solvent: Water/ethanol

    • Product: Corresponding carboxylic acid and amine

  • Basic Hydrolysis :

    • Reagent: NaOH

    • Conditions: Reflux in aqueous methanol

Hydrolysis is critical for prodrug activation or metabolite studies.

Electrophilic Aromatic Substitution on Triazole

The 1,2,4-triazole ring undergoes electrophilic substitution at the C-3 or C-5 positions under controlled conditions:

  • Nitration :

    • Reagent: Nitrating mixture (HNO₃/H₂SO₄)

    • Temperature: 0–5°C

    • Product: Nitro-substituted triazole derivatives

Such modifications are used to enhance binding affinity in drug design.

Oxidation of Thioether Linkage

The thioether (-S-) bridge can be oxidized to sulfoxide or sulfone:

  • Oxidation Protocol :

    • Reagent: m-CPBA (meta-chloroperbenzoic acid)

    • Solvent: Dichloromethane

    • Product: Sulfoxide (single equivalent) or sulfone (excess oxidant)

Oxidation alters electronic properties and metabolic stability.

Mechanistic Insights

  • The thiadiazole ring’s electron-deficient nature directs nucleophilic attacks to its C-2 position.

  • Steric hindrance from the benzyl and 4-methoxybenzamide groups influences regioselectivity in substitution reactions .

  • Tautomerism in the triazole-thiol system (e.g., thiol ↔ thione) dictates reactivity pathways, as confirmed by NMR studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The compound’s structural analogues differ primarily in substituents on the triazole, thiadiazole, or benzamide groups. Key comparisons include:

Compound Structural Differences Biological Activity Reference
N-[[4-benzyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide Hydroxyamino group replaces 5-methyl-thiadiazolylamino Potential hydroxamate-related enzyme inhibition (e.g., histone deacetylases)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Simplified structure with chlorobenzylidene and methylphenyl substituents Insecticidal and fungicidal activities
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide Oxadiazole-thioacetamide hybrid Anticancer activity (HepG-2 IC₅₀: 1.61–1.98 µg/mL)
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Lacks triazole and benzyl groups; direct thiadiazole-methoxybenzamide linkage Unspecified biological activity, used as a synthetic intermediate

Pharmacological Data

Compound Activity IC₅₀/EC₅₀ Cell Line/Model Reference
Target Compound Anticancer (predicted) Not reported
N-(5-(4-chlorophenyl)-oxadiazol-2-yl) Anticancer 1.61 ± 1.92 µg/mL HepG-2
(E)-N-(4-Chlorobenzylidene)-thiadiazole Antifungal 12.5 µM Candida albicans

Q & A

Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves sequential functionalization of the triazole-thiadiazole core. Critical steps include:

  • Thioether Formation: Reacting a thiol-containing precursor (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with α-haloacetamide derivatives under basic conditions (e.g., anhydrous K₂CO₃ in acetone) to form the thioether linkage .
  • Amide Coupling: Using coupling agents (e.g., chloroacetyl chloride with triethylamine in dioxane) to attach the benzamide moiety .
  • Optimization: Reaction temperature (reflux at ~80°C), solvent polarity (ethanol for recrystallization), and stoichiometric ratios are adjusted to maximize yield (typically 60–85%) and minimize side products .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.005 Da) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thioether C-S) validate functional groups .
  • Purity Assessment: Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents and HPLC (≥95% purity threshold) .

Advanced: How can structure-activity relationships (SAR) be systematically evaluated given the compound’s complexity?

Methodological Answer:

  • Functional Group Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzamide with halogenated benzamides) to assess impact on bioactivity .
  • Biological Assays: Test cytotoxicity against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) to correlate structural features (e.g., thiadiazole vs. triazole rings) with potency .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinase domains, guided by electron-withdrawing substituents (e.g., Cl, CF₃) enhancing binding .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times (48–72 hr), and control compounds (e.g., doxorubicin) to reduce variability .
  • Solubility Adjustments: Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to address discrepancies in IC₃₀ values caused by poor aqueous solubility .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent electronic effects (e.g., methoxy vs. nitro groups) .

Advanced: What in silico methods are effective for predicting target interactions and mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of interactions with cysteine residues in enzymatic pockets .
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors near the thiadiazole ring) using Schrödinger’s Phase to prioritize synthetic targets .
  • ADMET Prediction: Tools like SwissADME predict bioavailability (e.g., Lipinski’s rule compliance) and toxicity risks (e.g., hepatotoxicity via cytochrome P450 inhibition) .

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